3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including this compound, has been a topic of research in the agrochemical and pharmaceutical industries . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using single crystal X-ray studies .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For example, a Pd-catalyzed coupling reaction between an intermediate and 4-methyl-2-acetaminothiazole, followed by TFA-mediated cyclization, has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety .Scientific Research Applications
Synthesis and Functionalization
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid is involved in the synthesis and functionalization of various chemical compounds. For instance, Cottet et al. (2004) described the conversion of trifluoromethyl pyridines into carboxylic acids, highlighting the potential for diverse chemical modifications and applications in synthesis (Cottet et al., 2004). Similarly, Schlosser and Marull (2003) explored the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, showcasing the versatility of these compounds in organic synthesis (Schlosser & Marull, 2003).
Crystal Structure Analysis
The compound's structure and interactions are subjects of interest in crystallography. Ye and Tanski (2020) reported on the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, revealing intricate hydrogen-bonding networks. This study provides insights into the molecular arrangement and potential interactions of similar compounds (Ye & Tanski, 2020).
Luminescent Properties
Research has also explored the luminescent properties of complexes involving trifluoromethyl pyridine derivatives. Ye et al. (2013) synthesized a Nd3+-doped organic complex using a pyridine derivative as a ligand, exhibiting significant fluorescent properties. This highlights the potential use of trifluoromethyl pyridine derivatives in developing luminescent materials (Ye et al., 2013).
Extraction and Separation Processes
The compound's role in extraction and separation processes is also noteworthy. Kumar and Babu (2009) studied the extraction of pyridine-3-carboxylic acid using various diluents, providing a basis for understanding the extraction efficiencies of similar pyridine derivatives (Kumar & Babu, 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction . This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
Similar compounds have been involved in various biochemical reactions, including carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have been known to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3/h1-2H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROTWSPSBWKNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673517 | |
Record name | 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214370-77-0 | |
Record name | 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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